molecular formula C36H39NO8 B13858381 Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-a-D-galactopyranoside

Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-a-D-galactopyranoside

Cat. No.: B13858381
M. Wt: 613.7 g/mol
InChI Key: LWBFTPXXEIAMIE-KJQSSVQNSA-N
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Description

Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is a complex organic compound with the molecular formula C36H39NO8. It is primarily used in biochemical research, particularly in the study of glycosylation processes. This compound is known for its role as an inhibitor of O-linked glycosylation in various cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside typically involves multiple steps. The starting material is often a galactose derivative, which undergoes a series of protection and deprotection steps to introduce the benzyl and dimethoxytrityl groups. The reaction conditions usually involve the use of organic solvents such as methanol and DMSO, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol.

Scientific Research Applications

Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme N-acetyl-β-D-glucosaminyltransferase, which is involved in the glycosylation of proteins. This inhibition disrupts the normal glycosylation process, leading to altered protein function and cellular behavior. The molecular targets include glycoproteins involved in cell signaling and adhesion .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside
  • Benzyl N-acetyl-α-D-galactosaminide
  • GalNAc α-O-benzyl

Uniqueness

Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is unique due to the presence of the dimethoxytrityl group, which provides additional stability and specificity in biochemical assays. This makes it particularly useful in research applications where precise inhibition of glycosylation is required .

Properties

Molecular Formula

C36H39NO8

Molecular Weight

613.7 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide

InChI

InChI=1S/C36H39NO8/c1-24(38)37-32-34(40)33(39)31(45-35(32)43-22-25-10-6-4-7-11-25)23-44-36(26-12-8-5-9-13-26,27-14-18-29(41-2)19-15-27)28-16-20-30(42-3)21-17-28/h4-21,31-35,39-40H,22-23H2,1-3H3,(H,37,38)/t31-,32-,33+,34-,35+/m1/s1

InChI Key

LWBFTPXXEIAMIE-KJQSSVQNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Origin of Product

United States

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